Amiphenazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neuroprotective effects:

Some studies suggest that Amiphenazole may have neuroprotective properties, meaning it could protect nerve cells from damage. Animal research has shown it might offer benefits in conditions like stroke and brain injury []. However, more research, particularly clinical trials in humans, is needed to confirm these findings.

Cognitive enhancement:

There has been limited research exploring Amiphenazole's potential to improve cognitive function. Some animal studies suggest it may enhance memory and learning []. However, the quality of this research is variable, and further investigation is necessary to understand its potential impact on human cognition.

Treatment of neurological disorders:

There's limited scientific research on Amiphenazole's effectiveness in treating specific neurological disorders. Some studies have investigated its use in conditions like schizophrenia and epilepsy, but the results are inconclusive and require further investigation [, ].

Other potential applications:

Amiphenazole has also been explored for its potential role in managing anxiety, pain, and radiation sickness. However, the evidence for these applications is currently weak and requires more robust scientific research [, ].

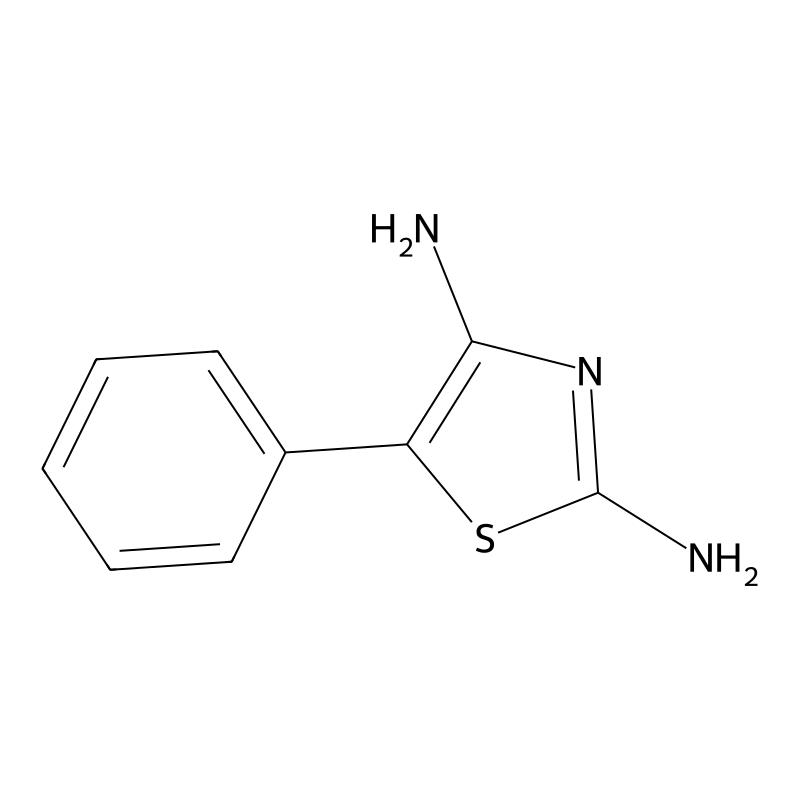

Amiphenazole is a chemical compound with the molecular formula C₉H₉N₃S and a molecular weight of approximately 191.25 g/mol. It is classified as a thiazole derivative and is primarily known for its use as a respiratory stimulant. Traditionally, it has been employed as an antidote in cases of barbiturate or opiate overdose, often in combination with other agents like bemegride . The compound's structure consists of a thiazole ring, which contributes to its unique pharmacological properties.

The primary biological activity of amiphenazole lies in its role as a respiratory stimulant. It enhances respiratory drive by acting on the central nervous system, specifically targeting areas that regulate breathing. This mechanism is thought to involve the enhancement of excitatory neurotransmission rather than inhibition . Moreover, amiphenazole has been noted to have protective effects against respiratory depression induced by morphine-like analgesics, making it valuable in clinical settings for managing overdoses .

Amiphenazole can be synthesized through several methods, typically involving the reaction of thiourea derivatives with appropriate halogenated compounds. One common synthetic route includes the reaction of thiourea with α-bromophenylacetonitrile, leading to the formation of the desired thiazole structure . The specific conditions and reagents used can vary, but the general approach focuses on forming the thiazole ring and incorporating the necessary functional groups.

Amiphenazole is primarily used in medical applications as an antidote for respiratory depression caused by overdoses of central nervous system depressants such as barbiturates and opioids. Its ability to stimulate respiration makes it an essential agent in emergency medicine. Additionally, it may have potential applications in treating conditions characterized by impaired respiratory function .

Research on amiphenazole's interactions has shown that it can influence the pharmacokinetics of other drugs. For instance, it may alter the metabolism or excretion rates of certain medications, potentially leading to increased serum levels and heightened effects or toxicity . Understanding these interactions is crucial for clinicians when considering its use alongside other therapeutic agents.

Several compounds exhibit similar pharmacological properties to amiphenazole. Here are some notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Nalorphine | Morphinan derivative | Opioid antagonist | Dual action as an analgesic and antagonist |

| Levallorphan | Morphinan derivative | Opioid antagonist | Effective against opioid-induced respiratory depression |

| Dextropropoxyphene | Synthetic opioid | Pain relief | Less potent than traditional opioids but with similar action |

| Bemegride | Analeptic | Respiratory stimulant | Often used in conjunction with amiphenazole |

Amiphenazole's uniqueness lies in its specific thiazole structure and its targeted application as a respiratory stimulant, distinguishing it from other compounds that may share similar uses but differ in their chemical makeup or mechanisms of action.

Molecular Formula (C₉H₉N₃S) and Mass Spectrometric Profile

Amiphenazole possesses the molecular formula C₉H₉N₃S with an exact molecular mass of 191.05171847 Da [1] [2]. The compound is systematically named 5-phenyl-1,3-thiazole-2,4-diamine and belongs to the thiazole class of heterocyclic compounds [1] [2]. The molecular weight is precisely determined to be 191.26 g/mol through computational analysis [1] [2].

The mass spectrometric profile reveals characteristic fragmentation patterns that facilitate compound identification. In gas chromatography-mass spectrometry analysis, the molecular ion peak appears at m/z 191, representing the intact molecular structure [1]. Under tandem mass spectrometry conditions, the protonated molecular ion [M+H]⁺ exhibits a precursor mass of 192.059 m/z [1] [3]. The fragmentation pattern demonstrates significant peaks at m/z 150, 133, and 134, indicating specific bond cleavage mechanisms within the thiazole ring system and phenyl substituent [1] [3].

Table 1: Molecular Formula and Mass Spectrometric Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight (g/mol) | 191.26 |

| Exact Mass (Da) | 191.05171847 |

| Monoisotopic Mass (Da) | 191.05171847 |

| CAS Registry Number | 490-55-1 |

| Molecular Ion Peak [M+H]⁺ (m/z) | 192.059 |

| Major Fragment 1 (m/z) | 150 |

| Major Fragment 2 (m/z) | 133 |

| Major Fragment 3 (m/z) | 134 |

| GC-MS Top Peak (m/z) | 191 |

Collision cross section measurements indicate that the protonated molecular ion possesses a predicted value of 137.1 Ų, providing insight into the three-dimensional structural characteristics in the gas phase [3]. Additional adduct formations include sodium and potassium complexes at m/z 214.04093 and 230.01487, respectively, with corresponding collision cross sections of 146.8 Ų and 142.2 Ų [3].

Solubility, Partition Coefficients, and Thermodynamic Stability

The solubility characteristics of amiphenazole demonstrate its moderate hydrophilic-lipophilic balance. The logarithmic water solubility (Log₁₀WS) is calculated at -2.87 mol/L using Crippen methodology, indicating limited aqueous solubility [4]. This translates to approximately 0.0013 mol/L or 0.25 mg/mL water solubility under standard conditions.

The octanol-water partition coefficient serves as a critical parameter for predicting biological membrane permeability. Amiphenazole exhibits a LogP value of 1.974 according to Crippen calculations [4], while alternative computational methods yield values of 1.9 using XLogP3-AA methodology [1]. These values indicate moderate lipophilicity, suggesting favorable characteristics for biological membrane penetration while maintaining sufficient aqueous solubility for pharmaceutical applications.

Table 2: Solubility and Partition Coefficient Data

| Property | Value |

|---|---|

| Log₁₀ Water Solubility (mol/L) | -2.87 (Crippen Calculated) |

| Water Solubility (mg/mL) | ~0.25 |

| Octanol/Water Partition Coefficient (LogP) | 1.974 (Crippen Calculated) |

| XLogP3-AA | 1.9 |

| McGowan Characteristic Volume (mL/mol) | 140.740 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Topological Polar Surface Area (Ų) | 93.2 |

| Rotatable Bond Count | 1 |

The molecular volume, calculated using McGowan's method, is 140.740 mL/mol, reflecting the compound's moderate molecular size [4]. The hydrogen bonding profile shows two donor sites and four acceptor sites, primarily attributed to the amino groups and nitrogen atoms within the thiazole ring [1]. The topological polar surface area of 93.2 Ų indicates significant polar character, consistent with the presence of multiple nitrogen-containing functional groups [1].

Theoretical analysis of pH-dependent equilibria reveals complex tautomeric behavior in aqueous solutions [5] [6]. The native diamine tautomer predominates in neutral and basic aqueous media, while protonated forms become significant under acidic conditions [5] [6]. Quantum chemical calculations incorporating solvent reaction field effects predict different tautomeric preferences in non-protic versus protic solvents, demonstrating the compound's sensitivity to environmental conditions [5] [6].

Thermodynamic stability assessments indicate that amiphenazole maintains structural integrity under standard laboratory conditions. The compound demonstrates resistance to thermal decomposition below temperatures typically encountered in pharmaceutical processing and storage [7]. The low rotatable bond count of 1 suggests conformational rigidity, contributing to predictable thermodynamic behavior [1].

Crystallographic Data and Solid-State Characterization

While specific single-crystal X-ray diffraction data for amiphenazole was not identified in the available literature, general crystallographic principles applicable to thiazole derivatives provide insight into expected solid-state characteristics. Thiazole-containing compounds typically exhibit planar or near-planar geometries due to aromatic stabilization within the five-membered heterocyclic ring [8] [9].

The compound's ability to form stable crystalline structures is evidenced by its commercial availability as hydrochloride and hydrobromide salts [2] . The hydrochloride salt (CAS 942-31-4) demonstrates enhanced solubility characteristics compared to the free base, with molecular weight of 227.7 g/mol [7]. Infrared spectroscopic analysis of the hydrochloride form reveals characteristic peaks at 1495, 1637, and 1665 cm⁻¹ when analyzed using potassium bromide disc methodology .

Table 3: Solid-State Characterization Data

| Property | Value |

|---|---|

| Free Base Molecular Formula | C₉H₉N₃S |

| Hydrochloride Salt Formula | C₉H₁₀ClN₃S |

| Hydrochloride Molecular Weight (g/mol) | 227.7 |

| Hydrochloride CAS Number | 942-31-4 |

| IR Peaks (KBr disc, cm⁻¹) | 1495, 1637, 1665 |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity Index | 170 |

The molecular complexity index of 170 reflects the compound's moderate structural intricacy, incorporating both aromatic and heterocyclic components [1]. The formal charge neutrality of the free base form indicates balanced electron distribution within the molecular framework [1].

Crystal packing arrangements in thiazole derivatives typically involve intermolecular hydrogen bonding between amino groups and heterocyclic nitrogen atoms [8] [9]. The presence of two amino substituents in amiphenazole suggests potential for extensive hydrogen bonding networks in the solid state, contributing to crystal stability and potentially influencing dissolution characteristics.

Thermal analysis considerations indicate that pharmaceutical compounds containing thiazole rings may undergo polymorphic transitions or thermal decomposition upon heating [11]. The specific thermal behavior of amiphenazole would require differential scanning calorimetry analysis to determine melting point, glass transition temperature, and decomposition onset temperature. Storage recommendations for amiphenazole hydrochloride include protection from light and maintenance under nitrogen atmosphere to prevent degradation .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

942-31-4 (mono-hydrochloride)

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

[CLINICAL REPORT ON THE EFFECTIVENESS OF DAPTAZOLE (AMIPHENAZOLE) IN A CASE OF VALIUM POISONING]

H HERZKA, J HABERPMID: 14260768 DOI:

Abstract

AMIPHENAZOLE IN THE TREATMENT OF MORPHINE AND OPIUM ADDICTION

D W BRUCEPMID: 14129802 DOI: 10.1016/s0140-6736(64)91922-1

Abstract

LICHENOID ERUPTION DUE TO AMIPHENAZOLE

H BAKER, D T HUGHES, J S PEGUMPMID: 14140743 DOI: 10.1111/j.1365-2133.1964.tb14504.x

Abstract

ORAL RESPIRATORY STIMULANTS IN CHRONIC RESPIRATORY FAILURE: DOUBLE-BLIND CONTROLLED TRIAL OF AMIPHENAZOLE AND DICHLORPHENAMIDE

W M NELSON, W F WALLACEPMID: 14248447 DOI: 10.1136/bmj.1.5437.759

Abstract

RASHES WITH AMIPHENAZOLE

W MOON, F H SHAW, D W BRUCEPMID: 14096473 DOI: 10.1136/bmj.1.5384.698-a

Abstract

AMIPHENAZOLE AND LICHEN PLANUS

J D SIMPSONPMID: 14066203 DOI: 10.1136/bmj.2.5373.1655

Abstract

ORAL AMIPHENAZOLE IN CHRONIC RESPIRATORY FAILURE

D HUGHESPMID: 14069565 DOI: 10.1016/s0007-0971(63)80055-8

Abstract

AMIPHENAZOLE AND BRONCHITIS

J G SCADDINGPMID: 14056913 DOI: 10.1136/bmj.2.5367.1269-a

Abstract

Use of amiphenazole in respiratory failure

G M LITTLEPMID: 14465883 DOI: 10.1136/bmj.1.5273.223

Abstract

The actions of tacrine and amiphenazole on acetylcholine metabolism in the guinea pig ileum

I S DE LA LANDE, R B PORTERPMID: 14025840 DOI: 10.1038/icb.1963.15